Broad-Spectrum Antibacterial Activity of Lipoxazolidinone A (4-Oxazolidinone Derivative) Compared to Linezolid (2-Oxazolidinone)
The 4-oxazolidinone natural product lipoxazolidinone A demonstrated broad-spectrum antimicrobial activity similar to the commercial antibiotic linezolid (Zyvox), a 2-oxazolidinone [1]. Quantitative MIC data show lipoxazolidinone A exhibits potency of 1–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [2]. Linezolid comparator MIC values for these organisms typically fall within 1–4 μg/mL [3].
| Evidence Dimension | In vitro antibacterial MIC against drug-resistant Gram-positive pathogens |
|---|---|
| Target Compound Data | Lipoxazolidinone A (4-oxazolidinone derivative): 1–2 μg/mL against MRSA and VRE [2] |
| Comparator Or Baseline | Linezolid (2-oxazolidinone): MIC90 range 1–4 μg/mL against staphylococci and enterococci [3] |
| Quantified Difference | Comparable potency range; no statistically significant difference reported in primary source |
| Conditions | Broth microdilution; ATCC reference strains; MRSA and VRE clinical isolates |
Why This Matters
Demonstrates that 4-oxazolidinone derivatives can achieve antimicrobial potency on par with FDA-approved 2-oxazolidinone antibiotics, validating the scaffold for antibacterial drug discovery programs seeking novel intellectual property positions.
- [1] Macherla VR, Liu J, Sunga M, White DJ, Grodberg J, Teisan S, Lam KS, Potts BCM. Lipoxazolidinones A, B, and C: Antibacterial 4-Oxazolidinones from a Marine Actinomycete Isolated from a Guam Marine Sediment. J Nat Prod. 2007;70(9):1454-1457. View Source
- [2] Sunga MJ, et al. Lipoxazolidinone A possesses good potency (1-2 microg/mL) against drug-resistant pathogens methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Scite.ai. View Source
- [3] Jones RN, et al. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds eperezolid (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium. Antimicrob Agents Chemother. 1997;41(3):465-471. View Source
